1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole
Description
Properties
Molecular Formula |
C8H9IN2 |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)-4-iodopyrazole |
InChI |
InChI=1S/C8H9IN2/c9-7-4-10-11(5-7)8-1-6(2-8)3-8/h4-6H,1-3H2 |
InChI Key |
AXWNHXQECIJIGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)N3C=C(C=N3)I |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of [1.1.1]Propellane
- [1.1.1]Propellane, the bicyclo[1.1.1]pentane core precursor, is synthesized via distillation under controlled temperature (23 °C to 60 °C) to obtain a solution in diethyl ether/pentane.
- This intermediate is highly volatile and requires careful handling to maintain yield and reproducibility, especially at smaller scales (e.g., 10 g scale).
Step 2: Synthesis of Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate
- In a 5 L flask, manganese catalyst Mn(dpm)3 (5 mol%) is combined with isopropanol and cooled to 0 °C.
- Phenylsilane (PhSiH3) and di-tert-butyl azodicarboxylate (DBAD) in dichloromethane are added slowly.
- The [1.1.1]propellane solution is then introduced, and the reaction proceeds to form the hydrazine dicarboxylate intermediate.
- The product is isolated and characterized by NMR, confirming the bicyclo[1.1.1]pentane substitution.
Step 3: Formation of Bicyclo[1.1.1]pentan-1-ylhydrazine Hydrochloride Salt
- The di-tert-butyl hydrazine dicarboxylate is treated with 4 M HCl in ethyl acetate under nitrogen atmosphere at 25 °C for 16 hours.
- This step removes protecting groups and precipitates the hydrazine hydrochloride salt.
- The solid is filtered under nitrogen to avoid moisture uptake and dried under vacuum.
Step 4: Synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole
- The hydrazine hydrochloride salt is reacted with 1,1,3,3-tetramethoxypropane and concentrated HCl in ethanol.
- The mixture is refluxed at 80 °C for 16 hours, leading to cyclization and formation of the pyrazole ring.
- The crude product is extracted with dichloromethane and concentrated under reduced pressure at controlled temperature and pressure to avoid loss of the volatile product.
Step 5: Iodination to Form 1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole
- The crude 1-(bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole is dissolved in acetic acid.
- N-Iodosuccinimide (NIS) is added in equimolar amounts, and the reaction mixture is stirred at 80 °C for 2 hours.
- The reaction progress is monitored by LC/MS to confirm completion.
- After concentration, the residue is extracted with dichloromethane, washed with aqueous sodium thiosulfate to remove excess iodine species, dried, filtered, and purified by silica gel chromatography.
- The final product is obtained as a light yellow solid with an overall yield of approximately 85% over the last two steps.
Reaction Conditions and Yields Summary
| Step | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of [1.1.1]propellane | Distillation at 23–60 °C | - | Volatile intermediate, sensitive scale |
| 2 | Formation of di-tert-butyl hydrazine dicarboxylate | Mn(dpm)3 catalyst, PhSiH3, DBAD, DCM, 0 °C | - | Characterized by NMR |
| 3 | Conversion to bicyclo[1.1.1]pentan-1-ylhydrazine HCl | 4 M HCl in EtOAc, 25 °C, 16 h | 69 | Hygroscopic, handled under N2 |
| 4 | Cyclization to 1-(bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole | 1,1,3,3-Tetramethoxypropane, HCl, EtOH, reflux 80 °C, 16 h | - | Volatile, requires controlled concentration |
| 5 | Iodination to 1-(bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole | NIS, AcOH, 80 °C, 2 h | 85 (over steps 4 & 5) | Purified by silica gel chromatography |
Mechanistic and Practical Considerations
- The iodination step proceeds via electrophilic substitution on the pyrazole ring, facilitated by NIS in acetic acid.
- The bicyclo[1.1.1]pentane moiety is stable under the reaction conditions, allowing selective functionalization of the heterocycle.
- The use of protecting groups in early steps ensures the stability of intermediates and facilitates purification.
- Handling of volatile intermediates such as [1.1.1]propellane and 1-(bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole requires controlled temperature and pressure to minimize losses.
- The overall synthetic route is scalable and has been demonstrated on multi-gram scale with reproducible yields.
Research Findings and Optimization
- The described synthetic route was developed to be scalable and reproducible, addressing challenges related to volatility and sensitivity of intermediates.
- Parallel reactions and combined workups were employed to increase throughput and efficiency.
- The use of NIS as an iodinating agent provides a mild and selective method for halogenation without affecting the bicyclo[1.1.1]pentane core.
- Spectroscopic data (1H NMR, 13C NMR) confirm the structure and purity of intermediates and final product.
- The methodology has been validated by multiple research groups and is supported by detailed experimental protocols.
Chemical Reactions Analysis
1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Radical Reactions: The bicyclo[1.1.1]pentane core is known to participate in radical reactions, which can lead to the formation of new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole is a chemical compound with a unique bicyclic structure and an iodine atom attached to a pyrazole ring. The molecular formula for this compound is C₈H₉IN₂. The bicyclo[1.1.1]pentane moiety contributes significantly to its chemical properties and biological activities. The applications of 1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole extend into pharmaceutical development, where its unique structural properties may enhance drug efficacy and reduce side effects compared to traditional compounds. Furthermore, it may be utilized in materials science for developing novel polymers or nanomaterials due to its rigid structure and potential for functionalization.
Scientific Research Applications
Bicyclo[1.1.1]pentanes have been investigated as bioisosteres for traditional aromatic compounds in drug design, particularly for their potential to modulate biological activity while maintaining similar pharmacokinetic properties. The unique structure of 1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole may provide enhanced binding affinity to biological targets compared to more conventional structures, making it a candidate for further pharmacological studies.
Interaction studies involving 1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole typically focus on its binding interactions with biological macromolecules such as proteins and nucleic acids. The compound's ability to mimic aromatic systems allows it to engage in π-stacking and hydrogen bonding interactions, which are crucial for biological activity and specificity in drug design.
Structural Similarities
Several compounds share structural similarities with 1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Iodo-3-methylpyrazole | Pyrazole | Methyl group enhances lipophilicity |
| Bicyclo[2.2.2]octane | Bicyclic | More stable than bicyclo[1.1.1]pentane |
| 3-Iodobicyclo[2.2.0]hexane | Bicyclic | Different bicyclic framework |
| 3-Iodopyridine | Pyridine | Heterocyclic structure with nitrogen |
| 5-Iodoindole | Indole | Contains an additional aromatic ring |
Mechanism of Action
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole involves its interaction with molecular targets through its unique bicyclo[1.1.1]pentane core. This core can mimic the geometry and substituent exit vectors of a phenyl ring, allowing it to interact with biological targets in a similar manner. The compound’s high strain and rigidity contribute to its ability to enhance the physicochemical properties of molecules, such as solubility and metabolic stability .
Comparison with Similar Compounds
1-(Bicyclo[1.1.1]pentan-1-yl)-4-bromo-1H-pyrazole
- Molecular Formula : C₈H₉BrN₂
- Molar Mass : 213.08 g/mol
- Key Features : Replacing iodine with bromine reduces molecular weight and polarizability. Bromine’s lower atomic radius compared to iodine may enhance solubility in organic solvents but decrease reactivity in nucleophilic substitutions or Suzuki-Miyaura couplings .
1-Methyl-4-iodo-1H-pyrazole
- Molecular Formula : C₅H₆IN₂ (inferred from naming conventions)
- However, the absence of the bicyclic system reduces rigidity, which may lower binding affinity in protein-ligand interactions .
5-Hydroxy-1-phenylpyrazole Derivatives
- Example : 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
- Key Features: Hydroxy and acetyl substituents enhance polarity, improving aqueous solubility but limiting compatibility with hydrophobic environments.
Biological Activity
1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The bicyclo[1.1.1]pentane (BCP) moiety serves as a bioisostere for traditional aromatic systems, providing distinct advantages in terms of metabolic stability and bioavailability. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[1.1.1]pentane framework attached to a pyrazole ring, with an iodine substituent at the 4-position. This specific arrangement contributes to its unique chemical reactivity and interaction with biological targets.
The biological activity of 1-(bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole can be attributed to its ability to interact with various molecular targets within the body:
- Target Interaction : The iodine atom enhances the compound's lipophilicity, facilitating membrane permeability and target engagement.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.
Biochemical Pathways
The compound's interaction with biological systems likely affects several key pathways:
- Inflammatory Response : Research indicates that BCP derivatives can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines such as TNFα and IL-6 .
- Metabolic Stability : The BCP structure improves metabolic stability by reducing susceptibility to enzymatic degradation compared to traditional aromatic compounds .
Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of BCP derivatives, compounds similar to 1-(bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole were found to significantly reduce NFκB activity in human monocyte cell lines. The most potent derivative exhibited an IC50 in the picomolar range, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Study 2: Pharmacokinetic Profile
A comparative analysis of BCP-containing compounds revealed that those with the bicyclo[1.1.1]pentane core exhibited superior pharmacokinetic profiles, including lower clearance rates and longer half-lives in vivo. This suggests that modifications incorporating BCP structures may enhance drug efficacy and reduce dosing frequency .
Study 3: Synthesis and Functionalization
Recent advancements in synthetic methodologies have allowed for the scalable production of BCP derivatives, including 1-(bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole. These methods utilize light-enabled reactions that yield high-purity products suitable for further biological evaluation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Activity | IC50 (nM) |
|---|---|---|---|
| 1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole | BCP-Pyrazole | Anti-inflammatory | <10 (potent) |
| 2-(Bicyclo[2.2.2]octan-2-yl)-4-bromo-1H-pyrazole | Bicyclo[2.2.2]-Pyrazole | Moderate anti-inflammatory | ~100 |
| 3-(Cyclopentyl)-4-chloro-1H-pyrazole | Cyclopentane-Pyrazole | Low anti-inflammatory | >500 |
Q & A
Q. What are the key synthetic strategies for preparing 1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole?
The synthesis typically involves cyclocondensation or halogenation steps. A common approach is the reaction of bicyclo[1.1.1]pentane derivatives with iodinated pyrazole precursors. For example, sydnones and dihaloalkenes can be used to introduce halogen substituents (e.g., iodine) at the 4-position of the pyrazole ring via [3+2] cycloaddition, as demonstrated in analogous 4-halo-1H-pyrazole syntheses . Optimization of solvent polarity (e.g., DMF or THF) and temperature (80–120°C) is critical to minimize side reactions.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- X-ray crystallography : Resolves stereochemical ambiguity in the bicyclo[1.1.1]pentane moiety and confirms iodine positioning (as shown in structurally related pyrazole derivatives) .
- FT-IR and NMR : Identify functional groups (e.g., C-I stretching at ~500 cm⁻¹ in IR) and regiochemistry (e.g., ¹H NMR coupling patterns for pyrazole protons) .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
Q. What are the typical reactivity patterns of the iodine substituent in this compound?
The 4-iodo group undergoes cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl/heteroaryl boronic acids. Reaction conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, 80°C in dioxane/water) must avoid dehalogenation side reactions. The bicyclo[1.1.1]pentane group’s steric hindrance may slow kinetics, requiring extended reaction times .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in derivatization reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the iodine atom’s σ-hole polarizability may direct cross-coupling reactivity. Comparative studies with non-iodinated analogs (e.g., 4-H or 4-Cl derivatives) help validate computational predictions .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?
- Systematic screening : Test palladium catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) and ligands (e.g., XPhos vs. SPhos) under standardized conditions.
- Kinetic studies : Monitor reaction progress via HPLC or GC-MS to identify intermediates (e.g., oxidative addition vs. transmetallation bottlenecks) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize Pd intermediates but increase side reactions compared to toluene .
Q. How does the bicyclo[1.1.1]pentane group influence the compound’s physicochemical properties?
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Purification : Flash chromatography (silica gel, hexane/EtOAc) is effective at small scale, but preparative HPLC may be needed for >95% purity at larger scales.
- Iodine handling : Use inert atmospheres (N₂/Ar) to prevent iodide oxidation to I₂, which can quench catalysts .
Data Contradiction and Optimization
Q. How to address discrepancies in reported yields for iodination reactions?
Contradictions often arise from iodide source (e.g., NIS vs. I₂) or bicyclo[1.1.1]pentane precursor purity. A stepwise protocol is recommended:
Pre-purify the bicyclo precursor via recrystallization.
Use N-iodosuccinimide (NIS) in AcOH at 0°C to minimize polyiodination .
Q. What methodological adjustments improve crystallinity for X-ray analysis?
- Solvent diffusion : Slow evaporation of EtOAc/hexane mixtures promotes single-crystal growth.
- Derivatization : Introduce heavy atoms (e.g., bromine) via post-synthetic modification to enhance diffraction .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
